molecular formula C24H21FN2O7S B4230032 dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate

dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate

Cat. No. B4230032
M. Wt: 500.5 g/mol
InChI Key: BMGFLVUKGAQCQD-UHFFFAOYSA-N
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Description

Dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate, also known as FST, is a novel compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has been shown to selectively target protein-protein interactions, specifically those involving the transcription factor STAT3.

Scientific Research Applications

Dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to selectively inhibit the transcription factor STAT3, which has been implicated in a wide range of diseases including cancer, inflammation, and autoimmune disorders. dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate has been shown to inhibit STAT3 phosphorylation and downstream signaling, leading to reduced cell proliferation, increased apoptosis, and decreased tumor growth in animal models.

Mechanism of Action

Dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate is a small molecule inhibitor that selectively targets protein-protein interactions involving STAT3. It binds to the SH2 domain of STAT3 and prevents its phosphorylation, which is required for its activation and downstream signaling. This leads to reduced transcriptional activity of STAT3 and downstream gene expression, ultimately resulting in reduced cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate has been shown to have a range of biochemical and physiological effects, including inhibition of STAT3 phosphorylation and downstream signaling, reduced cell proliferation, increased apoptosis, and decreased tumor growth in animal models. It has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate is its selectivity for STAT3, which allows for targeted inhibition of this transcription factor without affecting other signaling pathways. It is also a small molecule inhibitor, which makes it easy to synthesize and modify for improved efficacy. However, one of the limitations of dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate. One area of interest is the development of more potent and selective inhibitors of STAT3, which could have even greater therapeutic potential for a range of diseases. Another area of interest is the use of dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes. Finally, further research is needed to fully understand the biochemical and physiological effects of dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate, and to identify other potential targets for this compound.

properties

IUPAC Name

dimethyl 2-[[2-(N-(4-fluorophenyl)sulfonylanilino)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O7S/c1-33-23(29)16-8-13-20(24(30)34-2)21(14-16)26-22(28)15-27(18-6-4-3-5-7-18)35(31,32)19-11-9-17(25)10-12-19/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGFLVUKGAQCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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